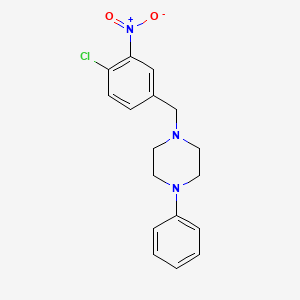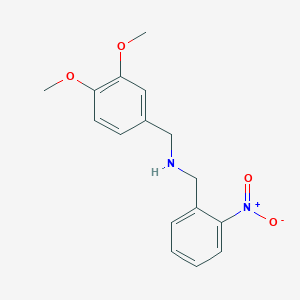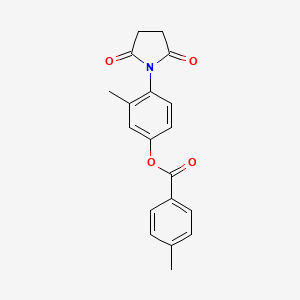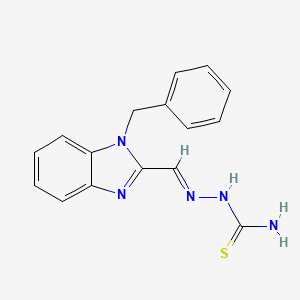![molecular formula C15H17NO2S2 B5835952 2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly referred to as DMBS and has been the subject of scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
DMBS has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of DMBS is in the field of cancer research. Studies have shown that DMBS has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DMBS has been found to be effective in treating other diseases such as diabetes, inflammation, and bacterial infections.
Mécanisme D'action
The mechanism of action of DMBS is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes in the body, which leads to the inhibition of tumor growth and the treatment of other diseases.
Biochemical and Physiological Effects
DMBS has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, DMBS has been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
DMBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to be effective in inhibiting tumor growth and treating other diseases. However, one of the limitations of DMBS is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Orientations Futures
There are several future directions for research on DMBS. One area of research is to further understand its mechanism of action and how it inhibits the growth of cancer cells. Additionally, more studies are needed to evaluate its effectiveness in treating other diseases such as diabetes and bacterial infections. Another area of research is to explore the potential of DMBS as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, DMBS is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been found to be effective in producing high yields of DMBS. Studies have shown that DMBS has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has been found to be effective in treating other diseases such as diabetes, inflammation, and bacterial infections. However, more research is needed to fully understand its mechanism of action and evaluate its effectiveness in treating other diseases.
Méthodes De Synthèse
The synthesis method of DMBS involves the reaction of 2,5-dimethylaniline with 3-methylthiophenol in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with benzenesulfonyl chloride to obtain DMBS. This method of synthesis has been used in several studies and has been found to be effective in producing high yields of DMBS.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-7-8-12(2)15(9-11)20(17,18)16-13-5-4-6-14(10-13)19-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRMGFEUYIDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)



![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)


![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)